
Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP is a synthetic glycan compound that consists of a sialic acid (Neu5Ac) linked to a galactose (Gal) and N-acetylglucosamine (GlcNAc) moiety, with a para-nitrophenyl (pNP) group attached. This compound is often used in biochemical research to study glycan interactions and enzymatic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the final attachment of the pNP group. The process often starts with the preparation of protected monosaccharide building blocks, followed by sequential glycosylation to form the desired trisaccharide structure. The final step involves the attachment of the pNP group under specific reaction conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated glycan synthesizers. These machines can efficiently carry out the complex sequence of reactions required to produce the compound in high purity and yield. The process is optimized to ensure reproducibility and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain functional groups with others to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde or carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, such as amines or thiols .
Scientific Research Applications
Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in glycosylation reactions to study enzyme specificity and activity.
Biology: Employed in cell biology to investigate glycan interactions with proteins and cell surface receptors.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents targeting glycan-mediated processes.
Industry: Applied in the production of glycan-based materials and biotechnological products.
Mechanism of Action
The mechanism by which Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP exerts its effects involves its interaction with specific molecular targets, such as glycan-binding proteins and enzymes. The compound’s structure allows it to mimic natural glycans, enabling it to bind to these targets and modulate their activity. This interaction can influence various biological pathways, including cell signaling, immune response, and pathogen recognition .
Comparison with Similar Compounds
Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP can be compared with other similar compounds, such as:
Neu5Ac alpha(2-3)Gal beta(1-4)GlcNAc-beta-pNP: Differing in the linkage position of the sialic acid, which can affect its binding properties and biological activity.
This compound: Similar in structure but with variations in the glycan sequence, leading to different interactions with glycan-binding proteins.
GlcNAc beta(1-3) [Neu5Ac alpha(2-6)]GalNAc-alpha-pNP: Featuring a different glycan backbone, which can result in unique biological functions.
This compound stands out due to its specific glycan sequence and the presence of the pNP group, making it a valuable tool in glycoscience research.
Properties
IUPAC Name |
5-acetamido-2-[[6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-22(42)24(44)25(45)29(53-18)54-26-17(9-36)52-28(20(23(26)43)33-12(2)38)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDCKIMQUNLKLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

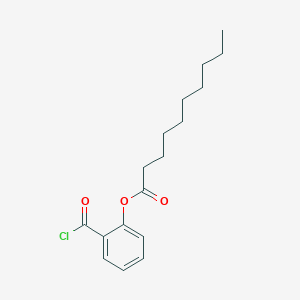
![1H-Indole-1-acetamide, N-(5-chloro-2-pyridinyl)-2-[[[1-(1-methylethyl)-4-piperidinyl]amino]carbonyl]-](/img/structure/B12514393.png)
![Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate](/img/structure/B12514401.png)
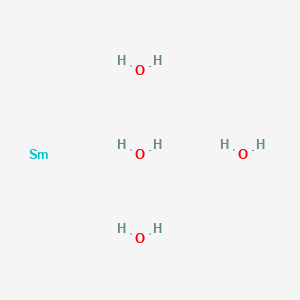


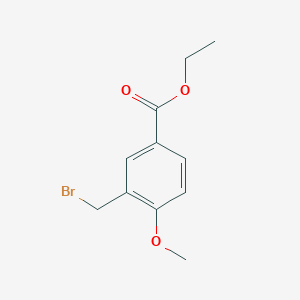
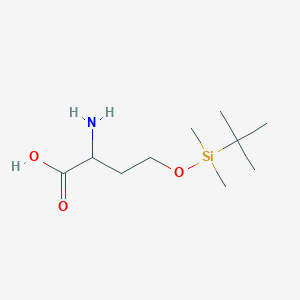

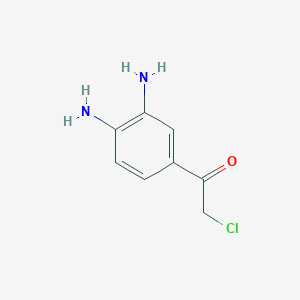
![6-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B12514447.png)


